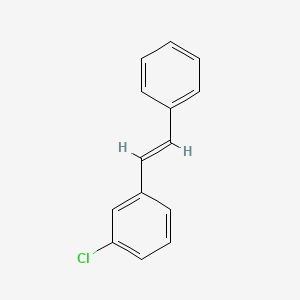
Lanthanum oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum oxide, also known as lanthana, is an inorganic compound containing the rare earth element lanthanum and oxygen . It is a white solid that is insoluble in water, but dissolves in acidic solutions . Lanthanum oxide absorbs moisture from air and converts to lanthanum hydroxide . It has p-type semiconducting properties and a band gap of approximately 5.8 eV .
Synthesis Analysis
Lanthanum oxide can be synthesized by various methods. One approach involves the thermolysis of nano-sized Lanthanum (III) supramolecule as a novel precursor . Another method involves the precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .
Molecular Structure Analysis
At low temperatures, Lanthanum oxide has an A-M2O3 hexagonal crystal structure. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms, the oxygen ions are in an octahedral shape around the metal atom and there is one oxygen ion above one of the octahedral faces .
Chemical Reactions Analysis
Lanthanum oxide reacts with atmospheric oxygen to form La2O3 . This is generally a slow oxidation process that occurs at room temperature, forming a thin protective oxide layer on the surface of the metal . This layer prevents further oxidation and is one of the reasons why lanthanum doesn’t corrode easily in air .
Physical And Chemical Properties Analysis
Lanthanum oxide is a white, odorless solid that is soluble in dilute acid but insoluble in water . It has the lowest lattice energy of the rare earth oxides, with very high dielectric constant, ε = 27 . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
12680-02-3 |
|---|---|
Nom du produit |
Lanthanum oxide |
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



